Antiplatelet Potency of 2-Phenoxybutyryl-Derived Anthranilamide vs. Phenoxyacetyl and 2-Phenoxypropionyl Analogs
In a direct head-to-head comparison within a single study, DL-methyl N-(2-phenoxybutyryl)anthranilate (compound 2) displayed an antiplatelet IC₅₀ of 12.7 μM against ADP-induced (10 μM) washed human platelet aggregation, compared to 10.5 μM for the 2-phenoxypropionyl analog (compound 9) and 78.0 μM for the phenoxyacetyl analog (compound 3) [1]. The 2-phenoxybutyryl derivative was 6.1-fold more potent than the acetyl analog (straight-chain, two-carbon spacer) but only 1.2-fold less potent than the propionyl analog (three-carbon spacer).
| Evidence Dimension | Antiplatelet aggregation inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 12.7 μM (DL-methyl N-(2-phenoxybutyryl)anthranilate, compound 2) |
| Comparator Or Baseline | Compound 9 (2-phenoxypropionyl): 10.5 μM; Compound 3 (phenoxyacetyl): 78.0 μM |
| Quantified Difference | 6.1-fold more potent than acetyl analog (compound 3); 1.2-fold less potent than propionyl analog (compound 9) |
| Conditions | ADP (10 μM)-induced washed human platelet aggregation assay; Arch Pharm Res 2015 |
Why This Matters
The butyryl chain confers a 6.1-fold potency advantage over the acetyl analog, establishing that the C4 alkyl spacer is a minimum requirement for meaningful antiplatelet activity in this chemotype; substituting phenoxyacetyl chloride would yield a >6-fold less active derivative.
- [1] Kim S, et al. Synthesis and Caco-2 cell permeability of N-substituted anthranilamide esters as ADP inhibitor in platelets. Archives of Pharmacal Research, 2015; 38(6): 1147–1156. DOI: 10.1007/s12272-014-0353-1. PMID: 25325926. View Source
